2-[(Oxan-2-yl)oxy]butan-1-ol
Description
2-[(Oxan-2-yl)oxy]butan-1-ol is a chemical compound known for its utility in organic synthesis. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a butanol moiety. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Properties
CAS No. |
88293-51-0 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-2-8(7-10)12-9-5-3-4-6-11-9/h8-10H,2-7H2,1H3 |
InChI Key |
XXMSAMHRRYZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]butan-1-ol typically involves the reaction of butan-1-ol with oxane derivatives under specific conditions. One common method is the reaction of butan-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-yl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to yield simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
2-[(Oxan-2-yl)oxy]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-2-yl)oxy]butan-1-ol involves its interaction with specific molecular targets. For instance, in oxidation reactions, it interacts with oxidizing agents to form intermediate complexes that lead to the formation of oxidized products. The pathways involved include electron transfer and bond cleavage processes .
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with similar reactivity but lacks the oxane ring.
Tetrahydropyran-2-ol: Contains the oxane ring but differs in the position of the hydroxyl group.
Butan-1-ol: A primary alcohol without the oxane ring structure.
Uniqueness
2-[(Oxan-2-yl)oxy]butan-1-ol is unique due to the presence of both the oxane ring and the butanol moiety, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
2-[(Oxan-2-yl)oxy]butan-1-ol, also known as (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol, is a compound of interest in various fields of biological and medicinal research. Its unique structure, characterized by an oxane ring and a hydroxyl group, suggests potential applications in biochemical pathways and therapeutic developments.
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group allows for oxidation to form ketones or aldehydes, while the oxane ring can be reduced to simpler ether compounds. Substitution reactions can also occur at the hydroxyl group with halides or amines.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Description | Major Products Formed |
|---|---|---|
| Oxidation | Hydroxyl group oxidized | (3R)-3-[(Oxan-2-yl)oxy]butan-2-one |
| Reduction | Oxane ring reduced | (3R)-3-[(Oxan-2-yl)oxy]butane |
| Substitution | Hydroxyl group substituted | (3R)-3-[(Oxan-2-yl)oxy]butyl halides or amines |
Biological Activity
Research indicates that this compound may play significant roles in various biological processes. It has been investigated for its potential effects on enzyme activities and biochemical pathways. Specifically, it is being explored as a probe for studying enzyme interactions and mechanisms .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets modulates their activity, influencing numerous biochemical pathways. This modulation could be pivotal in drug development and therapeutic applications.
Case Studies
Recent studies have highlighted the potential of this compound in various contexts:
- Enzyme Activity Modulation : In vitro studies demonstrated that this compound could inhibit specific enzyme activities, suggesting its role as a biochemical probe .
- Therapeutic Applications : Investigations into its use as a precursor in drug synthesis have shown promising results, particularly in developing compounds targeting metabolic disorders.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups. For instance:
Table 2: Comparison with Similar Compounds
| Compound Name | Functional Groups | Unique Properties |
|---|---|---|
| (3R)-3-[(Oxan-2-yl)oxy]butane | Lacks hydroxyl group | Different reactivity |
| (3R)-3-[(Oxan-2-yloxy]butan-2-one | Contains a ketone group | Distinct chemical properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
